N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide” is a compound that has been mentioned in patents . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Scientific Research Applications
Asymmetric Synthesis and Derivative Formation
Research has demonstrated the utility of dibenzo[b,f][1,4]oxazepine derivatives in asymmetric synthesis. For instance, asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved using chiral phosphoric acids and Ag(I) catalysts. This methodology facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, demonstrating significant enantiomeric excesses and offering a route to novel heterocyclic compounds (Ren et al., 2014).
Catalytic Transformations and New Polycyclic Systems
Innovative approaches for the construction of polycyclic systems containing dibenzo[b,f][1,4]oxazepine units have been explored. One study highlighted the catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral dibenzo[b,f][1,4]oxazepin-11-yl acetate derivatives with high yields and enantioselectivities. Such transformations underscore the versatility of dibenzo[b,f][1,4]oxazepine scaffolds in synthesizing chiral molecules (Munck et al., 2017).
Biochemical Studies and Enzymatic Transformations
Biochemical investigations into dibenzo[b,f][1,4]oxazepine derivatives have also been conducted. One study focused on the metabolism of dibenzo[b,f]-1,4-oxazepine, implicating an arene oxide intermediate in vivo. This work provides insight into the metabolic pathways and potential biotransformation mechanisms of dibenzo[b,f][1,4]oxazepine derivatives (Harrison et al., 1978).
Material Science and Photophysical Properties
Dibenzo[b,f][1,4]oxazepine derivatives have also been examined for their potential applications in material science. A study on the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton derived from dibenzo[b,f][1,4]oxazepine highlighted strong blue emission characteristics. Such properties suggest potential applications in optoelectronic materials and fluorescent probes (Petrovskii et al., 2017).
Microbial Transformation
Microbial transformation studies have provided insights into the environmental fate and biodegradation pathways of dibenzo[b,f][1,4]oxazepine compounds. Research on the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi identified new derivatives and elucidated pathways for the cleavage of nonaromatic rings, indicating the ecological interactions and potential bioremediation strategies for these compounds (Jiu et al., 1977).
Mechanism of Action
Properties
IUPAC Name |
N-(2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-3-9-18-20(11-13)28-19-10-6-15(12-17(19)22(27)24(18)2)23-21(26)14-4-7-16(25)8-5-14/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNNCUWYYNUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.